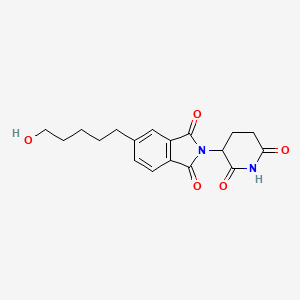

Thalidomide-5'-C5-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thalidomide-5’-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially developed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5’-C5-OH, have found new applications in treating various diseases, such as multiple myeloma and leprosy .

Métodos De Preparación

The synthesis of Thalidomide-5’-C5-OH involves several steps, starting from the basic structure of thalidomide. The synthetic route typically includes the hydroxylation of thalidomide at the 5’ position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts. Industrial production methods often involve the use of liver microsomes from humans or animals to facilitate the hydroxylation process .

Análisis De Reacciones Químicas

Thalidomide-5’-C5-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 enzymes, which facilitate the hydroxylation process. The major products formed from these reactions include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .

Aplicaciones Científicas De Investigación

Thalidomide is a drug with a complex history, initially marketed as a sedative in the late 1950s, but later found to cause severe birth defects, leading to its withdrawal from the market . However, research into thalidomide continued, and it has found use in treating certain diseases . One of its metabolites, 5'-hydroxythalidomide (5'-OH-thalidomide), has also been studied for its biological activity .

Scientific Research Applications of Thalidomide-5'-C5-OH

- Anti-Angiogenic Activity Thalidomide can prevent tumors from creating their own blood vessels, which is effective as a first-line treatment for myeloma and as a maintenance therapy to prevent relapse . Studies indicate that 5'-OH-thalidomide exhibits antiangiogenic activity, suggesting a role in inhibiting the formation of new blood vessels, which is crucial in cancer metastasis and other angiogenesis-dependent diseases .

- Teratogenicity Research has shown that thalidomide and 5-hydroxythalidomide induce protein degradation, causing teratogenic effects . Both compounds have different substrate specificities in mice and chicken models, leading to teratogenic phenotypes . Specifically, 5-hydroxythalidomide may cause the degradation of proteins involved in limb development .

- Drug Metabolism In vitro studies have identified 5-hydroxythalidomide (5-OH) as a monohydroxylated metabolite of thalidomide, catalyzed by the CYP2C19 enzyme . The presence of omeprazole, a CYP2C19 inhibitor, can inhibit the metabolism of thalidomide . 5-OH has been found in the plasma of prostate cancer patients undergoing thalidomide treatment .

Thalidomide's Mechanism of Action

Thalidomide's mechanism of action is complex and not fully understood, but it is known to have several effects :

- Inhibition of TNF-α: Thalidomide can reduce the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and immune responses .

- Immunomodulation: Thalidomide and its derivatives, such as lenalidomide and pomalidomide, have immunomodulatory effects .

- Cereblon (CRBN) binding: Thalidomide binds to cereblon, a component of an E3 ubiquitin ligase complex, leading to the degradation of specific proteins . This mechanism is implicated in thalidomide's teratogenic effects .

Table of Applications and Effects

Hepatotoxicity

While thalidomide has therapeutic applications, it is also associated with potential liver injury :

Mecanismo De Acción

The mechanism of action of Thalidomide-5’-C5-OH involves its interaction with specific molecular targets and pathways. One of the primary targets is cereblon, a protein that plays a crucial role in the compound’s immunomodulatory and anti-angiogenic effects. By binding to cereblon, Thalidomide-5’-C5-OH can modulate the activity of various signaling pathways, including those involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Thalidomide-5’-C5-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide. it has unique properties that make it distinct from these compounds. For example, Thalidomide-5’-C5-OH has a specific hydroxylation at the 5’ position, which can influence its pharmacological activity and metabolic stability. Other similar compounds include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .

Propiedades

Fórmula molecular |

C18H20N2O5 |

|---|---|

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentyl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H20N2O5/c21-9-3-1-2-4-11-5-6-12-13(10-11)18(25)20(17(12)24)14-7-8-15(22)19-16(14)23/h5-6,10,14,21H,1-4,7-9H2,(H,19,22,23) |

Clave InChI |

JRZPURFNCJMHBS-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.